Bis(2-aminoethylthio)methane dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-aminoethylthio)methane dihydrochloride can be synthesized through the reaction of 2-aminoethanethiol hydrochloride with carbonyl compounds. The reaction typically involves the use of a solvent such as methanol or dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified through crystallization or other separation techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Bis(2-aminoethylthio)methane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Bis(2-aminoethylthio)methane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of bis(2-aminoethylthio)methane dihydrochloride involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function . It can also act as a reducing agent or an oxidizing agent, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanethiol hydrochloride: A precursor in the synthesis of bis(2-aminoethylthio)methane dihydrochloride.
Methylenebis(thio)bisethanamine dihydrochloride: A compound with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research. Its dual amino and thio functional groups make it a versatile reagent in both organic synthesis and biochemical studies .
Properties
CAS No. |
22965-82-8 |
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Molecular Formula |
C5H16Cl2N2S2 |
Molecular Weight |
239.2 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H |
InChI Key |
NPYCHXLTKFJAJL-UHFFFAOYSA-N |
SMILES |
C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-] |
Canonical SMILES |
C(CSCSCCN)N.Cl.Cl |
Synonyms |
2,2’-[Methylenebis(thio)]bisethanamine Dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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